molecular formula C9H12Cl2N4O4Pt B12894715 Platinum, (3-amino-2'-deoxycytidine-NN3,N4)dichloro-

Platinum, (3-amino-2'-deoxycytidine-NN3,N4)dichloro-

Katalognummer: B12894715
Molekulargewicht: 506.20 g/mol
InChI-Schlüssel: JVFZTMPIQZTRQP-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Platinum, (3-amino-2’-deoxycytidine-NN3,N4)dichloro- typically involves the coordination of platinum with 3-amino-2’-deoxycytidine. The process generally includes the following steps:

    Ligand Preparation: 3-amino-2’-deoxycytidine is synthesized or procured.

    Coordination Reaction: The ligand is reacted with a platinum precursor, such as potassium tetrachloroplatinate (K₂PtCl₄), in an aqueous solution.

    Purification: The resulting complex is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves:

    Bulk Synthesis: Large-scale synthesis of 3-amino-2’-deoxycytidine.

    Coordination Chemistry: Large-scale coordination reactions using industrial reactors.

    Purification and Quality Control: Advanced purification techniques and stringent quality control measures to ensure high purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

    Substitution Reactions: The compound can undergo substitution reactions where the chloride ligands are replaced by other ligands.

    Oxidation and Reduction: The platinum center can participate in redox reactions, altering its oxidation state.

    Hydrolysis: The compound can hydrolyze in aqueous solutions, leading to the formation of different species.

Common Reagents and Conditions

    Substitution: Reagents such as silver nitrate (AgNO₃) can be used to facilitate chloride substitution.

    Redox: Reducing agents like sodium borohydride (NaBH₄) or oxidizing agents like hydrogen peroxide (H₂O₂) can be employed.

    Hydrolysis: Typically occurs in aqueous solutions, especially under acidic or basic conditions.

Major Products

    Substitution: Formation of new platinum complexes with different ligands.

    Redox: Changes in the oxidation state of platinum, leading to different platinum species.

    Hydrolysis: Formation of aquo complexes and other hydrolyzed species.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound can be used as a catalyst in various organic reactions due to its platinum center.

    Coordination Chemistry: Studied for its unique coordination properties and potential to form novel complexes.

Biology and Medicine

    Anticancer Research: Investigated for its potential as an anticancer agent, similar to other platinum-based drugs like cisplatin.

    DNA Interaction: Studied for its ability to bind to DNA, which is crucial for its anticancer activity.

Industry

    Material Science:

    Pharmaceuticals: Used in the synthesis of new drugs and therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cisplatin: A well-known platinum-based anticancer drug.

    Carboplatin: Another platinum-based drug with a different ligand structure.

    Oxaliplatin: A third-generation platinum drug used in chemotherapy.

Uniqueness

Platinum, (3-amino-2’-deoxycytidine-NN3,N4)dichloro- is unique due to its specific ligand structure, which may offer different pharmacokinetic and pharmacodynamic properties compared to other platinum-based drugs. Its ability to form specific interactions with DNA and other biomolecules makes it a promising candidate for further research and development.

Eigenschaften

Molekularformel

C9H12Cl2N4O4Pt

Molekulargewicht

506.20 g/mol

IUPAC-Name

[3-azanidyl-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-ylidene]azanide;dichloroplatinum(2+)

InChI

InChI=1S/C9H12N4O4.2ClH.Pt/c10-7-1-2-12(9(16)13(7)11)8-3-5(15)6(4-14)17-8;;;/h1-2,5-6,8,11,14-15H,3-4H2;2*1H;/q-2;;;+4/p-2

InChI-Schlüssel

JVFZTMPIQZTRQP-UHFFFAOYSA-L

Kanonische SMILES

C1C(C(OC1N2C=CC(=[N-])N(C2=O)[NH-])CO)O.Cl[Pt+2]Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.